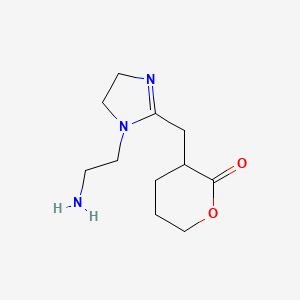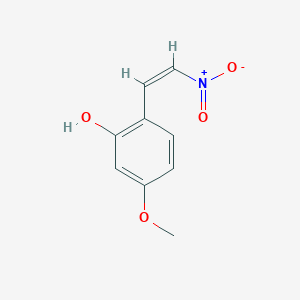![molecular formula C7H5NO3 B13784296 4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine CAS No. 73771-98-9](/img/structure/B13784296.png)
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine is a complex organic compound with the molecular formula C7H5NO3 This compound is characterized by its unique tricyclic structure, which includes a methano bridge and a dioxolo ring fused to an oxazepine ring
Preparation Methods
The synthesis of 4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a dioxolane derivative and an azepine precursor, followed by cyclization under acidic or basic conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where substituents on the oxazepine ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine can be compared with other similar compounds, such as:
4,7-Methano-1,3-dioxolo[4,5-d][1,2]oxazine: This compound has a similar tricyclic structure but differs in the position and nature of the functional groups.
1,2-Oxazepine: A simpler analog with a single oxazepine ring, lacking the methano bridge and dioxolo ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
73771-98-9 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3,5,10-trioxa-9-azatricyclo[6.2.1.02,6]undeca-1,6,8-triene |
InChI |
InChI=1S/C7H5NO3/c1-4-2-6(11-8-4)7-5(1)9-3-10-7/h1H,2-3H2 |
InChI Key |
GBRGNZFCBVFUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NOC1=C3C(=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


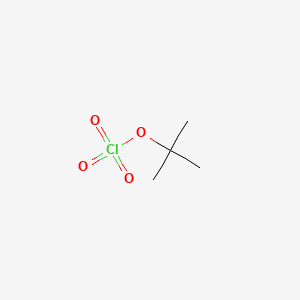
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)

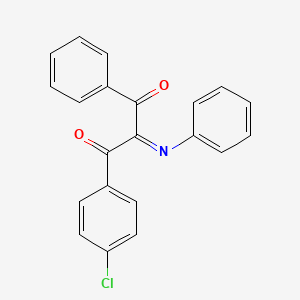

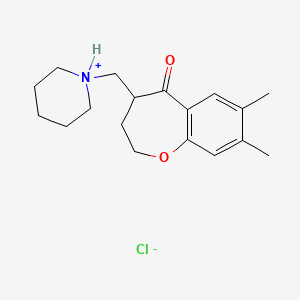

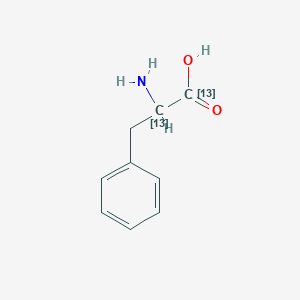
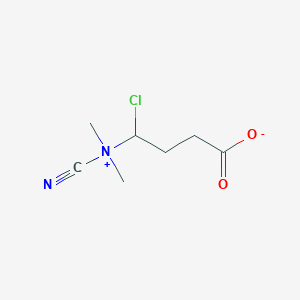
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
